![molecular formula C18H15BrN2O2S B2869997 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide CAS No. 15864-11-6](/img/structure/B2869997.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These types of compounds have been synthesized and studied for their antimicrobial and antiproliferative activities . They have shown promising results against certain bacterial and fungal species, as well as against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Synthesis Analysis
The synthesis of similar compounds involves confirming their molecular structures through their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . For instance, the NMR data for a similar compound is as follows: 1 H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH 2), 3.18 (s, 1H, Ar–NH); 13 C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been confirmed by their physicochemical properties and spectroanalytical data .科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound could be explored for its efficacy in preventing oxidative damage, which is a factor in many chronic diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders .
Analgesic and Anti-inflammatory Activity
The analgesic properties of thiazole compounds make them candidates for pain relief medication. Additionally, their anti-inflammatory effects can be beneficial in treating conditions like arthritis and other inflammatory diseases. Research could focus on the compound’s ability to modulate inflammatory pathways and provide relief from pain .
Antimicrobial and Antifungal Activity
Thiazoles have been recognized for their antimicrobial and antifungal properties. This particular compound could be synthesized and tested against various bacterial and fungal strains to assess its potential as a new class of antibiotics or antifungals, especially in the face of rising antibiotic resistance .
Antiviral Activity
With the ongoing need for effective antiviral drugs, thiazole derivatives offer a promising avenue. The compound could be evaluated for its ability to inhibit viral replication or interfere with virus-cell binding, which is a critical step in the viral life cycle .
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown promise in cancer therapy due to their cytotoxic effects on tumor cells. This compound could be investigated for its potential to induce apoptosis in cancer cells or inhibit tumor growth, providing a basis for developing new anticancer drugs .
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s require novel therapeutic approaches. Thiazole compounds have been noted for their neuroprotective effects. Research could be directed towards understanding how this compound might protect neuronal cells from degeneration or improve cognitive functions .
作用機序
Target of Action
Thiazole derivatives, to which this compound belongs, have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects such as antimicrobial and antitumor activities .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
将来の方向性
The future directions for similar compounds involve further study of their pharmacological activities. They have the potential to be used as lead compounds for rational drug designing . The indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .
特性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2S/c1-2-23-15-9-5-13(6-10-15)17(22)21-18-20-16(11-24-18)12-3-7-14(19)8-4-12/h3-11H,2H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXBUVJAYZHLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


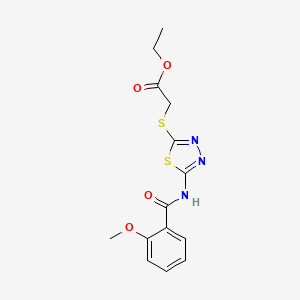
![2-(Phenylmethoxycarbonylamino)-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2869918.png)
![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)
![1-[1-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B2869923.png)
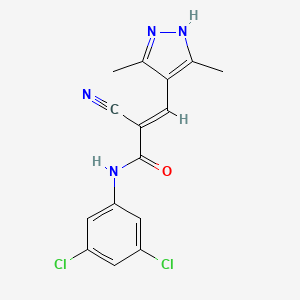
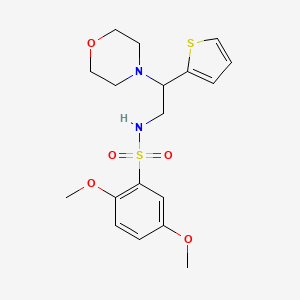
![Methyl 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoate](/img/structure/B2869930.png)
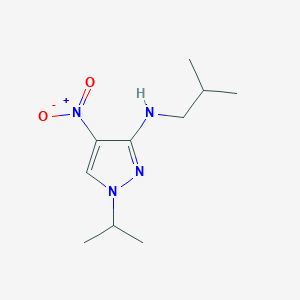

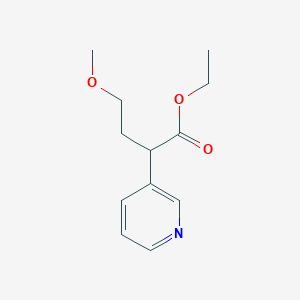

![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)
